Superior In Vivo FGF Antagonist Potency: 5-Fold Dose Reduction vs. Indolizine Series
Derivatives of imidazo[1,5-a]pyridine, for which this carboxylic acid is a key precursor, exhibit a powerful antagonist activity for FGFs. In in vivo mouse models, the imidazo[1,5-a]pyridine series achieved maximum activity at a dose of only 10 mg/kg. In stark contrast, the structurally related indolizine series, described in WO 03/084956 and WO 2005/028476, required a 5-fold higher dose of 50 mg/kg to achieve the same level of efficacy [1]. This demonstrates a significant, quantifiable advantage in target engagement and pharmacokinetic/pharmacodynamic (PK/PD) properties for compounds derived from this core structure.
| Evidence Dimension | Effective dose for maximum FGF antagonist activity |
|---|---|
| Target Compound Data | 10 mg/kg |
| Comparator Or Baseline | Indolizine series (WO 03/084956, WO 2005/028476): 50 mg/kg |
| Quantified Difference | 5-fold lower effective dose for the imidazo[1,5-a]pyridine series |
| Conditions | In vivo mouse models of FGF antagonism |
Why This Matters
This 5-fold potency advantage in vivo significantly reduces the amount of compound required for preclinical studies, lowering both material costs and the risk of off-target toxicity.
- [1] Sanofi-Aventis. WO 2006/097625 A1. Novel imidazo[1,5-a]pyridine derivatives, method for preparing same and pharmaceutical compositions containing same. Page 1, lines 35-38. View Source
